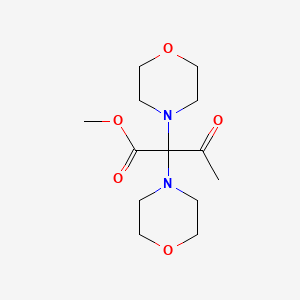
N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally related to N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide involves multi-step processes including condensation, chlorination, and reactions with various diamines. For instance, a related compound was synthesized through a sequence involving the condensation of 3-methoxybenzoic acid with ethane-1,2-diamine, following chlorination and further condensation steps (Huang et al., 2020). These methods highlight the complex and precise nature required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques such as X-ray diffraction and Density Functional Theory (DFT) calculations. These studies reveal detailed geometric bond lengths, bond angles, and the crystal system of the compound. For example, a related compound's crystal structure was identified to belong to the tetragonal system, with detailed geometric parameters obtained through DFT closely matching X-ray diffraction values (Huang et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often include nucleophilic displacement and reactions with amines. These processes result in the formation of new compounds with varying biological activities and properties. For instance, reactions of similar compounds with amines have led to the formation of structures with potential biological significance (Blokhin et al., 1990).
科学的研究の応用
Antifungal Applications
N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide derivatives have shown significant antifungal effects. Research by Jafar et al. (2017) demonstrated the efficacy of certain derivatives against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential as antifungal agents (Jafar et al., 2017).
Antiproliferative Activity
A study by Huang et al. (2020) focused on a specific derivative, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide. This compound exhibited notable antiproliferative activity against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer cells, indicating its potential in cancer therapy (Huang et al., 2020).
Antimicrobial Screening
Desai et al. (2013) synthesized and evaluated a series of N-(4-methoxybenzamides) derivatives for their antibacterial and antifungal properties. These compounds showed promising therapeutic intervention potential against bacterial and fungal infections (Desai et al., 2013).
Neuroleptic Potential
In a study by de Paulis et al. (1985, 1986), substituted 6-methoxysalicylamides, related to this compound, were synthesized and found to be potent neuroleptic agents, suggesting their potential use in psychiatric disorders (de Paulis et al., 1985) (de Paulis et al., 1986).
Gastrointestinal Prokinetic Activity
Sakaguchi et al. (1992) reported the synthesis of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, indicating their efficacy as gastrointestinal prokinetic agents. This finding highlights the potential of this compound derivatives in treating gastrointestinal disorders (Sakaguchi et al., 1992).
Anti-Inflammatory and Analgesic Properties
Antre et al. (2011) synthesized pyrimidine derivatives showing significant anti-inflammatory, analgesic, and antipyretic activities, underscoring the therapeutic value of these compounds in pain and inflammation management (Antre et al., 2011).
特性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-8-10(2)16-14(15-9)17-13(18)11-4-6-12(19-3)7-5-11/h4-8H,1-3H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWSXEIWHSYWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5604323.png)
![N-(2-chloro-6-fluorobenzyl)-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604329.png)
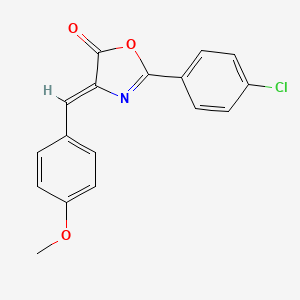
![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5604337.png)
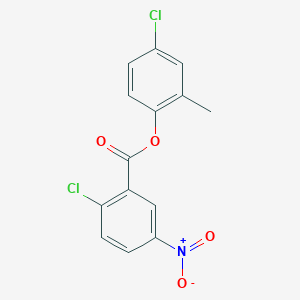
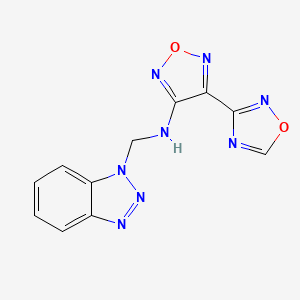
![2,6-dimethylbenzo-1,4-quinone 1-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5604359.png)
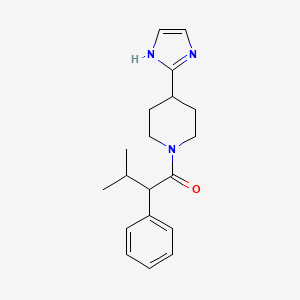

![1,9-dimethyl-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604372.png)
![2-benzyl-4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5604375.png)
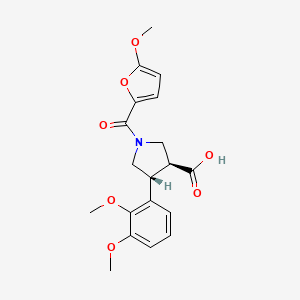
![4-amino-2-[(2-fluorophenyl)amino]-N-(5-methyl-3-isoxazolyl)-1,3-thiazole-5-carboxamide](/img/structure/B5604404.png)
